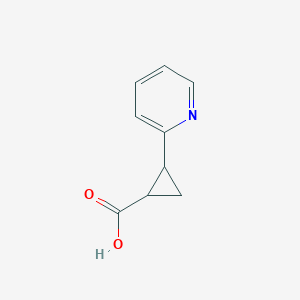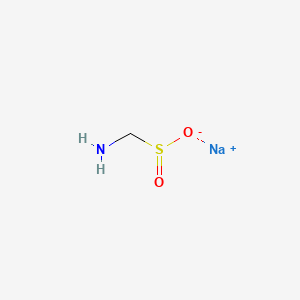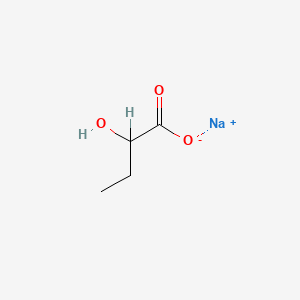
2,4-二氨基苯磺酸钠
描述
Sodium 2,4-diaminobenzenesulfonate is a chemical compound with the molecular formula C6H7N2NaO3S . It has a molecular weight of 210.19 g/mol .
Synthesis Analysis
A green waterborne polyurethane (WPU) was prepared based on an organic solvent-free process, using sodium 2,4-diaminobenzenesulfonate (SDBS) as a chain extender .Molecular Structure Analysis
The IUPAC name for Sodium 2,4-diaminobenzenesulfonate is sodium;2,4-diaminobenzenesulfonate . The InChI is InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6 (5 (8)3-4)12 (9,10)11;/h1-3H,7-8H2, (H,9,10,11);/q;+1/p-1 . The Canonical SMILES is C1=CC (=C (C=C1N)N)S (=O) (=O) [O-]. [Na+] .Chemical Reactions Analysis
The solubility of sodium 2,4-diaminobenzenesulfonate in binary NaCl + H2O, Na2SO4 + H2O, and C2H5OH + H2O solvent mixtures were measured at elevated temperatures from 273.15 K to 323.15 K by a steady-state method .Physical And Chemical Properties Analysis
Sodium 2,4-diaminobenzenesulfonate has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 1 .科学研究应用
绿色水性聚氨酯合成2,4-二氨基苯磺酸钠 (SDBS) 已被用于绿色水性聚氨酯 (WPU) 的制备中。此过程是环保的,因为它不含有机溶剂。SDBS 在合成中充当扩链剂。值得注意的是,这种绿色 WPU 表现出与使用有机溶剂生产的传统 WPU 相似的机械性能和耐水性。在此过程中使用 SDBS 还消除了对催化剂的需求,并减少了反应时间和温度,从而节约了能源 (肖等,2016)。
染料合成活性猩红 3G
SDBS 是染料活性猩红 3G 合成中的关键成分。它与 2,3-二溴丙酰氯和 γ 酸一起通过酰化、重氮化、偶合和析盐过程使用。该合成表明 SDBS 对高产率酰化有显着贡献,这是染料制造过程中至关重要的一步 (毛法明,2010)。
环境应用中的电化学氧化SDBS 参与了聚(4-苯乙烯磺酸钠)功能化石墨烯/十六烷基三甲基溴化铵 (CTAB) 纳米复合材料的合成。该复合材料对 2,4-二氯苯酚(一种有害的环境污染物)的氧化表现出优异的电催化活性。该应用对于开发检测和去除废水中污染物的新方法具有重要意义 (李等,2014)。
纳滤膜技术SDBS 改性的埃洛石纳米管被用于制备带负电荷的纳滤膜。这些膜表现出增强的亲水性和增加的纯水通量,表明在纺织工业中的脱盐和废水处理中具有潜在的应用 (朱等,2014)。
- 腐蚀抑制研究研究探索了苯甲酸钠和 4-(苯氨基)苯磺酸钠(SDBS 的衍生物)对低碳钢腐蚀行为的影响。这些研究对于了解这些化合物如何作为抑制剂至关重要,有可能在工业应用中保护金属表面 (穆罕默德和莫哈纳,2009)。
多晶型形式的表征对相关化合物 2,4-二氨基苯磺酸 (DBSA) 的多晶型形式的研究揭示了一个丰富的固态体系。这项研究有助于我们了解该材料的各种水合物和无水形式,这对于其在不同科学领域的应用至关重要 (鲁宾-普雷明格和伯恩斯坦,2003)。
在各种溶剂中的溶解度研究已研究了 2,4-二氨基苯磺酸钠在不同液体混合物(如甲醇、异丙醇和水)中的平衡溶解度。这些溶解度研究对于了解该化合物在各种溶剂体系中的行为至关重要,这对于其在工业过程中的应用很重要 (李等,2016)。
安全和危害
作用机制
Target of Action
Sodium 2,4-diaminobenzenesulfonate is primarily used as a chain extender in the preparation of waterborne polyurethanes . The compound interacts with the reactants in the polyurethane synthesis process, playing a crucial role in the formation of the polymer structure .
Mode of Action
In the synthesis of waterborne polyurethanes, Sodium 2,4-diaminobenzenesulfonate acts as a chain extender . It interacts with the reactants, contributing to the formation of the polymer chain. This interaction results in a homogenized reaction mixture, which forms the basis of the polyurethane structure .
Biochemical Pathways
Its role in the synthesis of waterborne polyurethanes suggests that it may influence polymerization pathways . The compound’s interaction with the reactants in these pathways contributes to the formation of the polymer structure .
Pharmacokinetics
Its use in the synthesis of waterborne polyurethanes suggests that it may have high water solubility .
Result of Action
The use of Sodium 2,4-diaminobenzenesulfonate in the synthesis of waterborne polyurethanes results in a polymer with similar mechanical properties and water resistance to conventional polyurethanes . Additionally, the use of this compound eliminates the need for catalysts and reduces the reaction time and temperature of the chain extension step, resulting in energy conservation .
Action Environment
The action of Sodium 2,4-diaminobenzenesulfonate is influenced by environmental factors such as temperature and the presence of water . In the synthesis of waterborne polyurethanes, water is used to dissolve the solid reactants and reduce the viscosity, facilitating the interaction of Sodium 2,4-diaminobenzenesulfonate with the reactants .
属性
IUPAC Name |
sodium;2,4-diaminobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWTEPAYPNWDV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88-63-1 (Parent) | |
| Record name | Sodium 2,4-diaminobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0062892 | |
| Record name | Benzenesulfonic acid, 2,4-diamino-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3177-22-8 | |
| Record name | Sodium 2,4-diaminobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,4-diamino-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 2,4-diamino-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-aminosulphanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of sodium 2,4-diaminobenzenesulfonate in dye synthesis?
A1: Sodium 2,4-diaminobenzenesulfonate serves as a crucial coupling component in synthesizing various dyes. For instance, it reacts with diazotized 2-amino-4-nitrophenol to yield Leather Brown RHM (C.I. Mordant brown 33) []. Additionally, it plays a vital role in the multi-step synthesis of Reactive Scarlet 3G, where it undergoes acylation, diazotization, and coupling reactions [].
Q2: How does sodium 2,4-diaminobenzenesulfonate contribute to the development of environmentally friendly polyurethane production?
A2: Sodium 2,4-diaminobenzenesulfonate is a key component in a green synthesis method for waterborne polyurethane (WPU) []. By acting as a chain extender, it enables an organic solvent-free process. This eliminates the need for harmful solvents and reduces the environmental impact of WPU production.
Q3: Can waste materials from other chemical processes be utilized to synthesize sodium 2,4-diaminobenzenesulfonate?
A3: Yes, research indicates that sodium 2,4-diaminobenzenesulfonate can be synthesized from the tarry residue generated during chloronitrobenzene production []. This approach highlights the potential for resource recovery and waste minimization within the chemical industry.
Q4: Are there any studies on the solubility of sodium 2,4-diaminobenzenesulfonate?
A4: While the provided abstracts don't delve into the specifics of sodium 2,4-diaminobenzenesulfonate's solubility, one study investigates the solubility of a related compound, sodium 3-nitrobenzenesulfonate, in various solvent mixtures at different temperatures []. This research emphasizes the importance of understanding solubility for optimizing reaction conditions and industrial processes.
Q5: What analytical techniques are employed to ensure the quality of synthesized dyes like Reactive Scarlet 3G?
A5: Although not explicitly stated in the abstract, the synthesis of Reactive Scarlet 3G likely involves techniques like High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and determine product purity []. Such analytical methods are crucial for quality control in dye manufacturing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)







